N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide
説明
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide, also known as BPH-715, is a small molecule inhibitor of the enzyme hypoxia-inducible factor prolyl hydroxylase (HIF-PH). HIF-PH plays a crucial role in the regulation of cellular response to hypoxia, or low oxygen levels, by targeting the transcription factor HIF-1α for degradation. BPH-715 has shown potential as a therapeutic agent for the treatment of diseases such as anemia and ischemic conditions, as well as a tool for studying the role of HIF-PH in various biological processes.
作用機序
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide exerts its effects by inhibiting HIF-PH, which leads to stabilization and activation of HIF-1α. HIF-1α is a transcription factor that regulates the expression of genes involved in oxygen homeostasis, angiogenesis, and erythropoiesis, among others. By promoting the expression of these genes, N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has the potential to improve tissue oxygenation and promote tissue repair in various disease states.
Biochemical and Physiological Effects:
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has been shown to increase erythropoietin production and red blood cell counts in preclinical models. It has also been shown to increase vascular endothelial growth factor (VEGF) expression and angiogenesis in ischemic tissues. In addition, N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has been shown to improve glucose metabolism and insulin sensitivity in obese mice.
実験室実験の利点と制限
One advantage of N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide as a tool for studying HIF-PH is its specificity for the enzyme, which allows for selective modulation of HIF-1α activity. However, N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent. In addition, the optimal dosing and administration of N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide for different disease states are not yet fully understood.
将来の方向性
Future research on N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide could focus on optimizing its pharmacokinetic properties to improve its efficacy as a therapeutic agent. In addition, further studies could investigate the potential of N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide for the treatment of other diseases such as cancer and neurodegenerative disorders. Finally, research could also explore the role of HIF-PH and HIF-1α in various biological processes, including immune function and aging.
科学的研究の応用
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In a mouse model of chronic kidney disease, N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide treatment was found to increase erythropoietin production and improve anemia. In a rat model of myocardial infarction, N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide treatment was shown to reduce infarct size and improve cardiac function. N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has also been investigated for its potential to enhance wound healing and improve outcomes in ischemic stroke.
特性
IUPAC Name |
1-butyl-3-[[2-(2,3-dimethylphenoxy)acetyl]amino]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-4-5-9-16-15(20)18-17-14(19)10-21-13-8-6-7-11(2)12(13)3/h6-8H,4-5,9-10H2,1-3H3,(H,17,19)(H2,16,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRNFRAPTQWQJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NNC(=O)COC1=CC=CC(=C1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。